“1,1-Dimethyl-2-phenylethyl isobutyrate” is a chemical compound with the molecular formula C14H20O2 . It is also known by other names such as “dimethyl benzyl carbinyl isobutyrate” and “propanoic acid, 2-methyl-, 1,1-dimethyl-2-phenylethyl ester” among others . This compound is used as a fragrance ingredient in many compounds, including decorative cosmetics, fine fragrances, shampoos, toilet soaps, other toiletries, and non-cosmetic products such as household cleaners and detergents .
The synthesis of “1,1-Dimethyl-2-phenylethyl isobutyrate” and other Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) fragrance ingredients involves reacting an aryl alkyl alcohol with a simple carboxylic acid (a chain of 1-4 carbons) to generate various esters .
The molecular structure of “1,1-Dimethyl-2-phenylethyl isobutyrate” can be represented by the InChI string InChI=1S/C14H20O2/c1-11(2)13(15)16-14(3,4)10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3
. The Canonical SMILES representation is CC(C)C(=O)OC(C)(C)CC1=CC=CC=C1
.
“1,1-Dimethyl-2-phenylethyl isobutyrate” has a molecular weight of 220.31 g/mol . It has an XLogP3-AA value of 3.7, indicating its partition coefficient between octanol and water . It has no hydrogen bond donors and two hydrogen bond acceptors .
Dimethyl benzyl carbinyl isobutyrate is a chemical compound known for its applications in the fragrance industry and scientific research. It is classified as an ester, specifically derived from dimethyl benzyl carbinol and isobutyric acid. This compound is recognized for its pleasant fruity odor, making it a valuable ingredient in perfumes and scented products. Its chemical identifier is 59354-71-1.
Dimethyl benzyl carbinyl isobutyrate can be synthesized through various methods, primarily involving the esterification of dimethyl benzyl carbinol with isobutyric acid. The compound is also studied for its potential therapeutic effects in aromatherapy and olfactory research, particularly concerning scent perception and olfactory receptor interactions.
The synthesis of dimethyl benzyl carbinyl isobutyrate typically involves direct esterification. The primary method includes the reaction of dimethyl benzyl carbinol with isobutyric acid in the presence of a catalyst. This reaction often occurs under azeotropic conditions to facilitate the removal of water, which drives the reaction toward completion.
The molecular structure of dimethyl benzyl carbinyl isobutyrate can be represented as follows:
Dimethyl benzyl carbinyl isobutyrate undergoes several chemical reactions:
The mechanism of action of dimethyl benzyl carbinyl isobutyrate primarily involves its interaction with olfactory receptors in the nasal cavity. Upon inhalation, this compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its fruity odor. The molecular targets include various olfactory receptor proteins, which are part of the broader olfactory signaling cascade.
Dimethyl benzyl carbinyl isobutyrate has several scientific uses:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0